molecular formula C12H12FN3O3 B2761396 2-(4-fluorophenoxy)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 1234816-70-6

2-(4-fluorophenoxy)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No. B2761396
CAS RN: 1234816-70-6
M. Wt: 265.244
InChI Key: BDFXQRLOIZPWMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenoxy)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide, also known as FPOP, is a potent and selective covalent inhibitor of cysteine proteases. It has shown promising results in research related to cancer therapy and other diseases.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

The compound 2-(4-fluorophenoxy)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide is part of a broader class of 1,3,4-Oxadiazole derivatives, which have been investigated for their potential as Collapsin Response Mediator Protein 1 (CRMP 1) inhibitors in the context of small lung cancer treatment. These derivatives, including similar structures, have been synthesized and characterized by various spectroscopic methods. Their biological evaluation on specific cancer cell lines showed considerable inhibition of cell growth, highlighting their potential in cancer pharmacology (Panchal, Rajput, & Patel, 2020).

Photoreactions of Related Compounds

Research into compounds structurally related to 2-(4-fluorophenoxy)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide, such as flutamide, has explored their photoreactions in various solvents, which can have implications for their stability and safety as drugs. These studies provide insights into the photostability of such compounds, which is crucial for their development into safe pharmaceuticals (Watanabe, Fukuyoshi, & Oda, 2015).

Base-Catalysed Hydrolysis and Cyclisation

Investigations into the reaction kinetics of acetamide O-(4-nitrophenoxycarbonyl)oxime, a compound with similarities to 2-(4-fluorophenoxy)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide, have provided valuable data on its chemical behavior under various pH conditions. This research aids in understanding the stability and reactivity of oxadiazole derivatives, informing their potential pharmaceutical applications (Mindl, Kaválek, Straková, & Štěrba, 1999).

Synthon for Protecting Monosubstituted Acetamidines

The utilization of oxadiazole derivatives as synthons for protecting monosubstituted acetamidines demonstrates their versatility in organic synthesis. This research showcases the potential of oxadiazole derivatives in facilitating the synthesis of complex organic molecules, expanding their utility beyond pharmacological applications (Moormann, Wang, Palmquist, & Promo, 2004).

properties

IUPAC Name

2-(4-fluorophenoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O3/c1-8-15-12(19-16-8)6-14-11(17)7-18-10-4-2-9(13)3-5-10/h2-5H,6-7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFXQRLOIZPWMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)COC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.